molecular formula C21H28N4O2 B12523098 1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea CAS No. 656836-04-3

1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea

Cat. No.: B12523098
CAS No.: 656836-04-3
M. Wt: 368.5 g/mol
InChI Key: PJAAIAMCBDLCDG-UHFFFAOYSA-N
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Description

1-[N’-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hexyl chain, a methoxyphenyl group, and a phenylurea moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[N’-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea typically involves the reaction of hexylamine with 4-methoxyphenyl isocyanate, followed by the addition of phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[N’-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-[N’-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[N’-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[N’-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea: shares similarities with other urea derivatives and carbamimidoyl compounds.

    N-hexyl-N-(4-methoxyphenyl)carbamimidoyl derivatives: These compounds have similar structures but may differ in their functional groups or chain lengths.

Uniqueness

The uniqueness of 1-[N’-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

656836-04-3

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea

InChI

InChI=1S/C21H28N4O2/c1-3-4-5-9-16-22-20(23-18-12-14-19(27-2)15-13-18)25-21(26)24-17-10-7-6-8-11-17/h6-8,10-15H,3-5,9,16H2,1-2H3,(H3,22,23,24,25,26)

InChI Key

PJAAIAMCBDLCDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=C(NC1=CC=C(C=C1)OC)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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